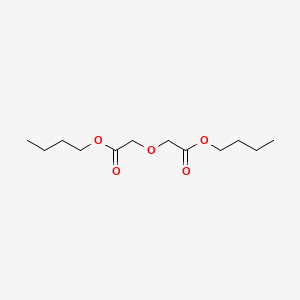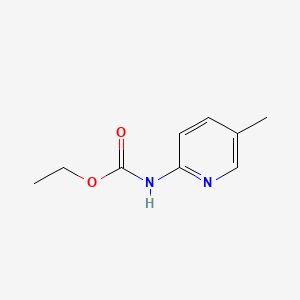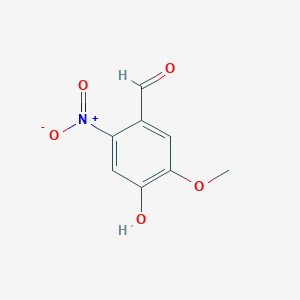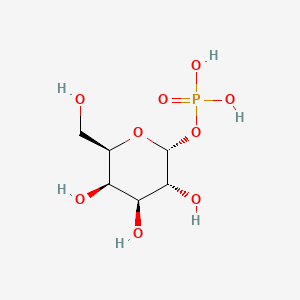
1-磷酸半乳糖
描述
α-D-半乳糖-1-磷酸是一种单糖磷酸酯,具体来说是半乳糖的磷酸化形式。它在半乳糖代谢中起着至关重要的作用,特别是在 Leloir 途径中,它被转化为葡萄糖-1-磷酸。 该化合物对于核苷酸糖的合成至关重要,核苷酸糖是参与糖基化反应的糖基转移酶的底物 .
科学研究应用
α-D-半乳糖-1-磷酸在科学研究中有几种应用:
作用机制
α-D-半乳糖-1-磷酸通过其在半乳糖代谢的 Leloir 途径中的作用发挥作用。它通过酶半乳糖-1-磷酸尿苷转移酶转化为葡萄糖-1-磷酸。 这种转化对于体内半乳糖的正确利用和代谢至关重要 . 所涉及的分子靶标包括半乳糖激酶和半乳糖-1-磷酸尿苷转移酶等酶 .
类似化合物:
α-D-葡萄糖-1-磷酸: 另一种参与碳水化合物代谢的单糖磷酸酯.
β-D-半乳糖-1-磷酸: α-D-半乳糖-1-磷酸的异构体,具有类似的代谢作用.
独特性: α-D-半乳糖-1-磷酸因其在 Leloir 途径中的特定作用及其参与核苷酸糖的合成而具有独特性。 与参与糖原合成的 α-D-葡萄糖-1-磷酸不同,α-D-半乳糖-1-磷酸主要参与半乳糖代谢 .
生化分析
Biochemical Properties
Galactose-1-phosphate is formed from galactose by galactokinase . It plays a crucial role in biochemical reactions, particularly in the Leloir pathway . It interacts with enzymes such as galactose-1-phosphate uridyltransferase (GALT) and galactokinase .
Cellular Effects
The effects of galactose-1-phosphate on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, galactose-1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galactose-1-phosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of galactose-1-phosphate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Galactose-1-phosphate is involved in metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Galactose-1-phosphate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: α-D-半乳糖-1-磷酸可以通过使用乳糖磷酸化酶酶对乳糖进行磷酸解来酶促合成。 该方法涉及使用含有乳糖磷酸化酶酶的通透性大肠杆菌细胞,这些酶催化乳糖和无机磷酸转化为 α-D-半乳糖-1-磷酸和葡萄糖 .
工业生产方法: 在工业环境中,α-D-半乳糖-1-磷酸的生产涉及使用生物催化剂,例如工程化乳糖磷酸化酶酶。 反应混合物通过阴离子交换色谱和乙醇沉淀进行纯化,以获得高纯度的 α-D-半乳糖-1-磷酸 .
化学反应分析
反应类型: α-D-半乳糖-1-磷酸主要进行糖基化反应,其中它充当糖基转移酶的供体底物。它也可以参与磷酸化和去磷酸化反应。
常见试剂和条件:
糖基化: 使用糖基转移酶将半乳糖部分转移到受体分子。
磷酸化: 在磷酸化酶酶的存在下使用无机磷酸。
去磷酸化: 使用磷酸酶酶去除磷酸基团。
主要产物:
糖基化: 糖缀合物,如糖蛋白和糖脂。
磷酸化: α-D-半乳糖-1-磷酸。
去磷酸化: 半乳糖。
相似化合物的比较
Alpha-D-Glucose-1-Phosphate: Another monosaccharide phosphate involved in carbohydrate metabolism.
Beta-D-Galactose-1-Phosphate: An isomer of Alpha-D-Galactose-1-Phosphate with similar metabolic roles.
Uniqueness: Alpha-D-Galactose-1-Phosphate is unique due to its specific role in the Leloir pathway and its involvement in the synthesis of nucleotide sugars. Unlike Alpha-D-Glucose-1-Phosphate, which is involved in glycogen synthesis, Alpha-D-Galactose-1-Phosphate is primarily involved in galactose metabolism .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFSFRBOHSIMQ-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177082 | |
| Record name | Galactose-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galactose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2255-14-3 | |
| Record name | D-Galactose 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpha-D-Galactose-1-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galactose-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-GALACTOSE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Z6N3GH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galactose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway involving galactose-1-phosphate?
A1: Galactose-1-phosphate is a crucial intermediate in the Leloir pathway, responsible for converting galactose obtained from dietary sources, primarily lactose, into glucose-1-phosphate. [, , , , ]
Q2: How does galactose-1-phosphate contribute to the pathogenesis of classic galactosemia?
A2: Classic galactosemia arises from mutations in the GALT gene, leading to a deficiency in GALT activity. [, , , , ] This deficiency prevents the conversion of Gal-1-P to UDP-galactose, resulting in the accumulation of Gal-1-P within cells. This accumulation is thought to be a major contributor to the toxic effects observed in this disorder. [, , , , , , , ]
Q3: What are the potential long-term complications associated with elevated Gal-1-P levels in galactosemia?
A3: Despite dietary restriction of galactose, individuals with galactosemia can experience long-term complications such as developmental delays, speech difficulties, and primary ovarian insufficiency in females. [, , , , ] The exact mechanisms by which Gal-1-P contributes to these complications are still under investigation.
Q4: Are there other enzymatic defects in galactose metabolism besides GALT deficiency?
A4: Yes, deficiencies in other enzymes of the Leloir pathway, namely galactokinase (GALK) and UDP-galactose 4-epimerase (GALE), can also disrupt galactose metabolism and lead to less severe forms of galactosemia (Type II and III, respectively). [, , ]
Q5: What is the molecular formula and weight of galactose-1-phosphate?
A5: The molecular formula of Galactose-1-phosphate is C6H13O9P. Its molecular weight is 260.14 g/mol.
Q6: How is galactose-1-phosphate typically measured in a clinical setting?
A6: Erythrocyte Gal-1-P levels are a standard measure for monitoring dietary compliance and disease severity in galactosemia patients. [] While no commercial kits are readily available, several analytical methods have been developed for its quantification, including gas chromatography-mass spectrometry (GC-MS) and enzymatic assays. [, , ]
Q7: Can you describe the principle behind the enzymatic assay for Gal-1-P quantification?
A7: The enzymatic assay relies on the reverse reaction catalyzed by GALT. Exogenous GALT is added to erythrocyte lysates, and the amount of radiolabeled glucose-1-phosphate formed from the conversion of Gal-1-P and radiolabeled UDP-glucose is proportional to the initial Gal-1-P concentration. []
Q8: What are the current treatment strategies for managing elevated galactose-1-phosphate levels in galactosemia?
A8: The mainstay of treatment for classic galactosemia is lifelong dietary restriction of galactose. [, ] This involves eliminating milk and dairy products and carefully monitoring galactose intake from other sources.
Q9: Are there any alternative therapeutic strategies being explored for addressing the underlying cause of Gal-1-P accumulation?
A9: Research is ongoing to develop therapies that address the root cause of Gal-1-P accumulation, such as enzyme replacement therapy or gene therapy to restore GALT activity. Additionally, strategies to inhibit galactokinase (GALK1), the enzyme responsible for Gal-1-P synthesis, are being explored as a potential treatment avenue. []
Q10: How can fragment-based drug discovery contribute to the development of new galactokinase inhibitors?
A10: Fragment-based screening using X-ray crystallography has identified novel allosteric binding sites on GALK1, paving the way for the design of more potent and selective inhibitors that could potentially modulate Gal-1-P levels. []
Q11: What model organisms are used to study galactose metabolism and galactosemia?
A11: Several model organisms, including bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), and mice, have been instrumental in furthering our understanding of the Leloir pathway, GALT function, and the pathogenesis of galactosemia. [, , , ]
Q12: How do studies on the structure and function of GALT contribute to our understanding of galactosemia?
A12: Structural analysis of GALT, including the investigation of disease-causing mutations like Q188R, provides valuable insights into the enzyme's catalytic mechanism and the impact of mutations on its stability and activity. [, , ] These insights are crucial for developing targeted therapies for galactosemia.
Q13: What are some promising areas for future research in the field of galactose metabolism and galactosemia?
A13: Future research directions include: * Elucidating the precise mechanisms linking Gal-1-P accumulation to long-term complications in galactosemia. * Developing sensitive and specific biomarkers to monitor treatment efficacy and predict long-term outcomes. [] * Exploring novel therapeutic strategies targeting GALT, such as pharmacological chaperones or gene editing approaches. * Investigating the potential of personalized medicine approaches tailored to an individual's genetic and metabolic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


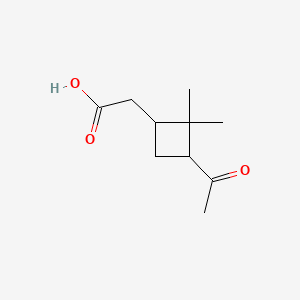
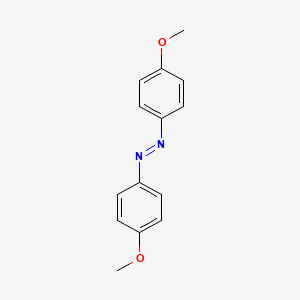
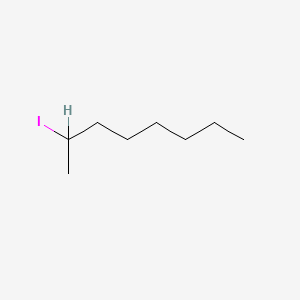
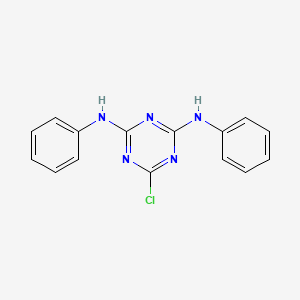
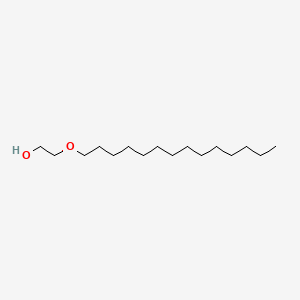
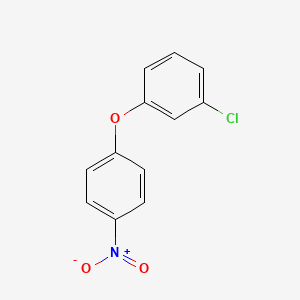
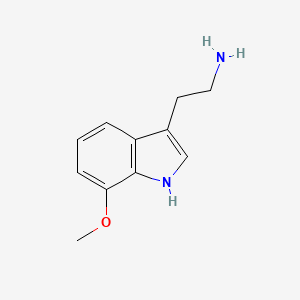
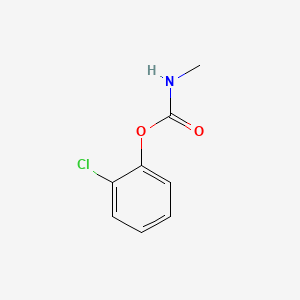
![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)
